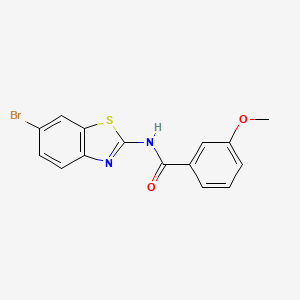
N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acids. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins.
Scientific Research Applications
N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment. MMPs are overexpressed in many types of cancer, and their activity is associated with tumor invasion, metastasis, and angiogenesis. This compound has been shown to inhibit the activity of MMPs, thereby reducing tumor growth and metastasis in animal models.
Mechanism of Action
N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide inhibits the activity of MMPs by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from catalyzing the degradation of ECM proteins, which are essential for tumor invasion and metastasis. In addition, this compound has been shown to induce apoptosis in cancer cells, which further contributes to its anti-tumor activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of MMP activity, induction of apoptosis, and reduction of tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide has several advantages for use in lab experiments, including its potency and specificity as an MMP inhibitor, its ability to induce apoptosis in cancer cells, and its anti-inflammatory effects. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Future Directions
There are several future directions for research on N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide, including:
1. Investigation of the potential use of this compound in combination with other anti-cancer agents to enhance its anti-tumor activity.
2. Development of more potent and selective MMP inhibitors based on the structure of this compound.
3. Investigation of the potential use of this compound in the treatment of other diseases characterized by abnormal ECM remodeling, such as fibrosis and atherosclerosis.
4. Investigation of the potential use of this compound in the modulation of the immune response in cancer and other diseases.
5. Investigation of the potential use of this compound in the prevention and treatment of metastasis in cancer.
Conclusion
In conclusion, this compound is a potent MMP inhibitor that has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment. This compound has a range of biochemical and physiological effects, including inhibition of MMP activity, induction of apoptosis, and reduction of tumor growth and metastasis. Despite its potential advantages, this compound also has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects. There are several future directions for research on this compound, including investigation of its potential use in combination with other anti-cancer agents, development of more potent and selective MMP inhibitors, and investigation of its potential use in the treatment of other diseases characterized by abnormal ECM remodeling.
Synthesis Methods
N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 6-bromo-1,3-benzothiazol-2-amine with 3-methoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to form the hydroxamic acid derivative of this compound. The final product is obtained after purification using column chromatography.
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-20-11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWXQWGXVRQSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

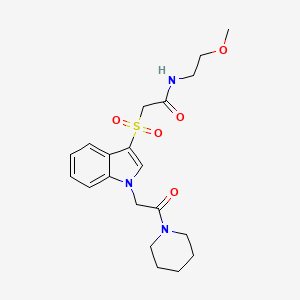

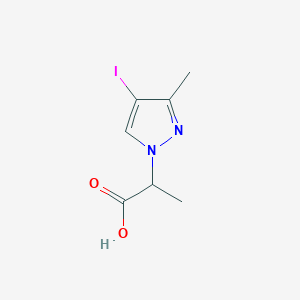


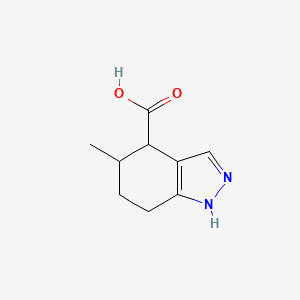
![Methyl 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2828555.png)
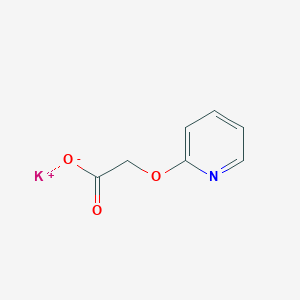
![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2828560.png)
![N-(2-methoxyethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2828561.png)
![Phenyl[(thien-2-ylcarbonyl)amino]acetic acid](/img/structure/B2828563.png)
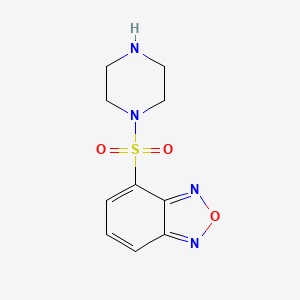
![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2828566.png)
